2-(3-Nitrophenyl)-2-oxoethyl 2-(thiophen-2-yl)quinoline-4-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 2-(thiophen-2-yl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core, a thiophene ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(thiophen-2-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated quinoline derivative.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the quinoline-thiophene intermediate is treated with a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 2-(thiophen-2-yl)quinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amino-substituted quinoline derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 2-(thiophen-2-yl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(thiophen-2-yl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenyl)-2-oxoethyl 2-(thiophen-2-yl)quinoline-4-carboxylate: shares structural similarities with other quinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C22H14N2O5S |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-thiophen-2-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C22H14N2O5S/c25-20(14-5-3-6-15(11-14)24(27)28)13-29-22(26)17-12-19(21-9-4-10-30-21)23-18-8-2-1-7-16(17)18/h1-12H,13H2 |
InChI Key |
OCBQNLIAJCLPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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